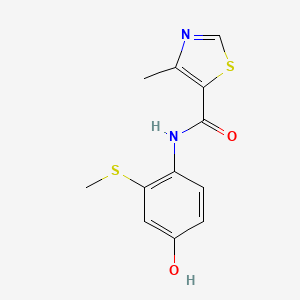![molecular formula C18H21N3O2 B7678110 N-[4-methyl-3-[methyl(propan-2-yl)carbamoyl]phenyl]pyridine-3-carboxamide](/img/structure/B7678110.png)
N-[4-methyl-3-[methyl(propan-2-yl)carbamoyl]phenyl]pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-methyl-3-[methyl(propan-2-yl)carbamoyl]phenyl]pyridine-3-carboxamide (referred to as NM-3) is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
作用機序
NM-3 exerts its therapeutic effects by inhibiting the activity of certain enzymes and proteins in the body. For example, it has been found to inhibit the activity of matrix metalloproteinases (MMPs) which are involved in tumor growth and metastasis. It also inhibits the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine in the brain, which is associated with Alzheimer's disease.
Biochemical and Physiological Effects:
NM-3 has been found to have various biochemical and physiological effects in the body. It has antioxidant properties and can scavenge free radicals, which are harmful to cells. It also has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, NM-3 has been found to have analgesic effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators.
実験室実験の利点と制限
One of the advantages of using NM-3 in lab experiments is its specificity for certain enzymes and proteins, which allows for targeted inhibition. It also has low toxicity and is well-tolerated in animal studies. However, one of the limitations of using NM-3 is its relatively low solubility in water, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for research on NM-3. One area of interest is in the development of NM-3 analogs with improved solubility and efficacy. Another area of research is in the use of NM-3 in combination with other drugs for synergistic effects. Additionally, there is potential for the use of NM-3 in the treatment of other diseases such as cardiovascular disease and diabetes, which require further investigation.
Conclusion:
NM-3 is a chemical compound with potential therapeutic applications in the treatment of various diseases. Its mechanism of action involves the inhibition of certain enzymes and proteins in the body, which has various biochemical and physiological effects. While there are limitations to its use in lab experiments, there are several future directions for research on NM-3 that hold promise for the development of novel therapeutics.
合成法
NM-3 can be synthesized through a multi-step process involving the reaction of 4-methyl-3-nitropyridine-2-carboxylic acid with thionyl chloride to form 4-methyl-3-chloropyridine-2-carboxylic acid. This is followed by the reaction of the resulting compound with 4-methyl-3-(methyl(propan-2-yl)carbamoyl)phenylamine to form NM-3.
科学的研究の応用
NM-3 has been found to have potential therapeutic applications in the treatment of various diseases. One of the areas of research is in the treatment of cancer. Studies have shown that NM-3 can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Another area of research is in the treatment of neurological disorders such as Alzheimer's disease. NM-3 has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
N-[4-methyl-3-[methyl(propan-2-yl)carbamoyl]phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-12(2)21(4)18(23)16-10-15(8-7-13(16)3)20-17(22)14-6-5-9-19-11-14/h5-12H,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUXAUFWIBAHOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CN=CC=C2)C(=O)N(C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
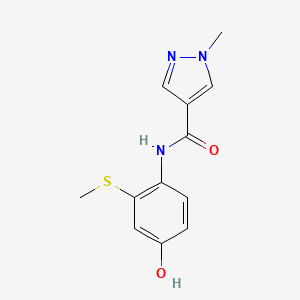
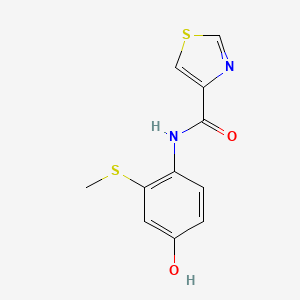
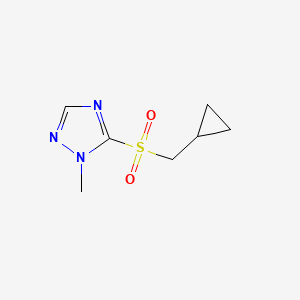
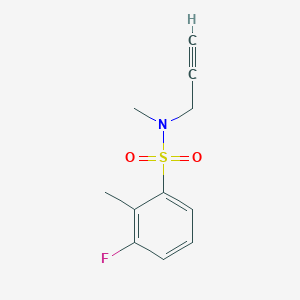
![2-Methyl-5-[(2-methyl-1,2,4-triazol-3-yl)sulfonylmethyl]-4-(trifluoromethyl)-1,3-thiazole](/img/structure/B7678067.png)
![N-[2-[5-[5-chloro-2-(ethylamino)phenyl]-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide](/img/structure/B7678073.png)

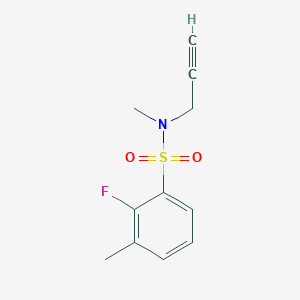
![4-[[3-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]propyl-methylamino]methyl]pyridin-2-amine](/img/structure/B7678097.png)
![1-Methyl-3-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]-1-[(1-phenylcyclopropyl)methyl]urea](/img/structure/B7678106.png)
![(3-Chloropyridin-4-yl)-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone](/img/structure/B7678118.png)
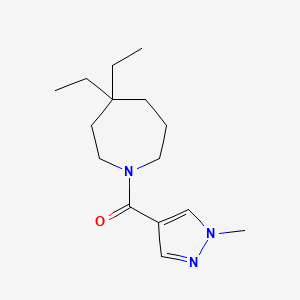
![N-[4-(pyridin-2-ylmethylsulfinyl)phenyl]acetamide](/img/structure/B7678133.png)
